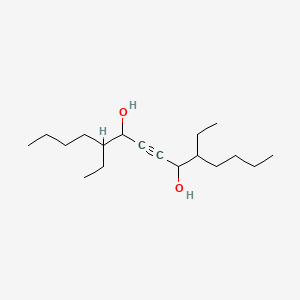![molecular formula C13H14INO B13760199 1-[4-(3-iodopropoxy)phenyl]-1H-Pyrrole](/img/structure/B13760199.png)
1-[4-(3-iodopropoxy)phenyl]-1H-Pyrrole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[4-(3-iodopropoxy)phenyl]-1H-Pyrrole is an organic compound that belongs to the class of pyrroles. Pyrroles are five-membered aromatic heterocycles containing one nitrogen atom. This specific compound features a phenyl group substituted with a 3-iodopropoxy group at the para position and a pyrrole ring. The presence of the iodine atom makes it particularly interesting for various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(3-iodopropoxy)phenyl]-1H-Pyrrole typically involves the following steps:
Formation of 3-iodopropoxybenzene: This can be achieved by reacting 3-iodopropanol with 4-hydroxybenzene in the presence of a base such as potassium carbonate.
Pyrrole Formation: The 3-iodopropoxybenzene is then reacted with pyrrole under acidic conditions to form the final product.
Industrial Production Methods
While specific industrial methods for the large-scale production of this compound are not well-documented, the general approach would involve optimizing the above synthetic routes for higher yields and purity. This could include the use of continuous flow reactors and advanced purification techniques.
化学反応の分析
Types of Reactions
1-[4-(3-iodopropoxy)phenyl]-1H-Pyrrole can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other groups through nucleophilic substitution.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: The phenyl ring can participate in coupling reactions such as Suzuki or Heck reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide or potassium thiocyanate.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are typically employed.
Major Products
Substitution: Products include azido or thiocyanato derivatives.
Oxidation: Products include various oxidized forms of the phenyl ring.
Coupling: Products include biaryl compounds.
科学的研究の応用
1-[4-(3-iodopropoxy)phenyl]-1H-Pyrrole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential as a pharmaceutical intermediate.
Industry: Used in the development of new materials and catalysts.
作用機序
The mechanism of action of 1-[4-(3-iodopropoxy)phenyl]-1H-Pyrrole largely depends on its application. In chemical reactions, the iodine atom serves as a leaving group, facilitating various substitution and coupling reactions. In biological systems, the compound may interact with proteins or nucleic acids, although specific molecular targets and pathways are still under investigation.
類似化合物との比較
Similar Compounds
1-[4-(3-bromopropoxy)phenyl]-1H-Pyrrole: Similar structure but with a bromine atom instead of iodine.
1-[4-(3-chloropropoxy)phenyl]-1H-Pyrrole: Similar structure but with a chlorine atom instead of iodine.
1-[4-(3-fluoropropoxy)phenyl]-1H-Pyrrole: Similar structure but with a fluorine atom instead of iodine.
Uniqueness
The presence of the iodine atom in 1-[4-(3-iodopropoxy)phenyl]-1H-Pyrrole makes it more reactive in substitution reactions compared to its bromine, chlorine, and fluorine counterparts
特性
分子式 |
C13H14INO |
|---|---|
分子量 |
327.16 g/mol |
IUPAC名 |
1-[4-(3-iodopropoxy)phenyl]pyrrole |
InChI |
InChI=1S/C13H14INO/c14-8-3-11-16-13-6-4-12(5-7-13)15-9-1-2-10-15/h1-2,4-7,9-10H,3,8,11H2 |
InChIキー |
LOMOAXGWOFOIMM-UHFFFAOYSA-N |
正規SMILES |
C1=CN(C=C1)C2=CC=C(C=C2)OCCCI |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



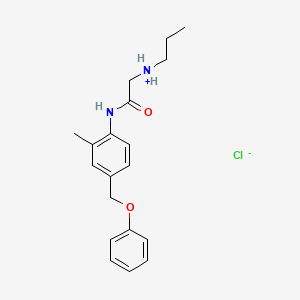

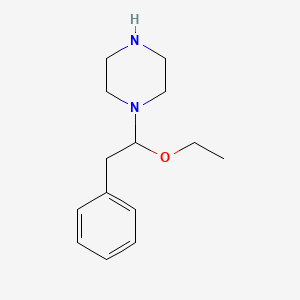
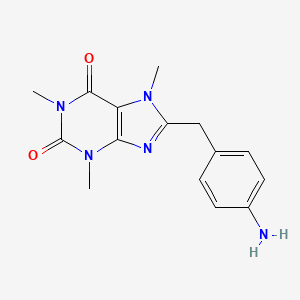
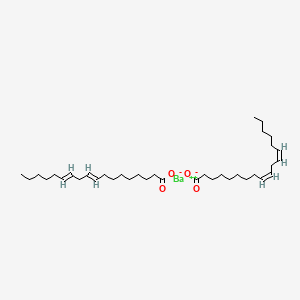
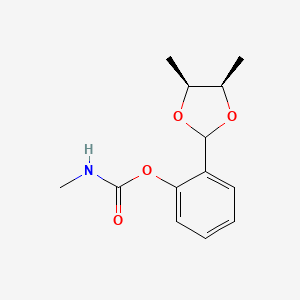

![[4-[(E)-hydrazinylidenemethyl]phenyl] 4-methoxybenzoate;hydrochloride](/img/structure/B13760174.png)



